molecular formula C18H16N4OS B294723 3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294723
M. Wt: 336.4 g/mol
InChI Key: PJQBWHIIFBSJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and proteins in the body, such as cyclooxygenase, lipoxygenase, and topoisomerase. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to possess antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum biological activity, which makes it suitable for testing against various microorganisms and cancer cell lines. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in drug development.

Future Directions

There are several future directions for research on 3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is its potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another area of interest is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxybenzaldehyde, thiosemicarbazide, and benzyl bromide in the presence of a catalytic amount of acetic acid. The reaction is carried out in refluxing ethanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-Benzyl-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. It has also been found to possess antioxidant and analgesic activities.

properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-2-23-15-11-7-6-10-14(15)17-21-22-16(19-20-18(22)24-17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

PJQBWHIIFBSJPK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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